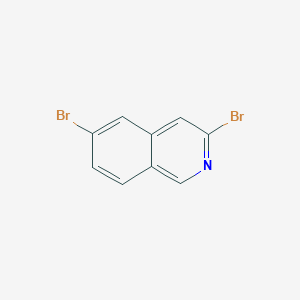
3,6-Dibromoisoquinoline
Descripción general
Descripción
3,6-Dibromoisoquinoline is a useful research compound. Its molecular formula is C9H5Br2N and its molecular weight is 286.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3,6-Dibromoisoquinoline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Synthesis
This compound is a derivative of isoquinoline, characterized by the presence of two bromine atoms at the 3 and 6 positions. The synthesis of isoquinoline derivatives typically involves various methods such as cyclization reactions and halogenation processes. For instance, the bromination of isoquinoline can be achieved through electrophilic aromatic substitution, which is a common approach for introducing halogen substituents into aromatic systems.
Biological Activities
The biological activities of this compound have been investigated in several studies, revealing a range of pharmacological properties:
- Antimicrobial Activity : Isoquinoline derivatives have shown significant antimicrobial effects against various bacterial and fungal strains. The presence of bromine substituents enhances their activity by increasing lipophilicity and facilitating membrane penetration.
- Analgesic and Anti-inflammatory Effects : Research indicates that 3-bromo isoquinoline derivatives exhibit notable analgesic and anti-inflammatory activities. In a study involving synthesized derivatives, these compounds demonstrated effective inhibition of cyclooxygenase-2 (COX-2), which is crucial in inflammatory processes .
- Cytotoxicity : Some derivatives have exhibited cytotoxic effects against cancer cell lines. For example, studies on related compounds have shown selective toxicity towards tumorigenic cells while sparing normal cells, indicating potential as anticancer agents .
Case Study 1: Analgesic Activity Assessment
A study investigated the analgesic properties of 3-bromo isoquinoline derivatives using animal models. The results indicated that these compounds significantly reduced pain responses in comparison to control groups. The mechanism was attributed to COX-2 inhibition and modulation of neurotransmitter release.
Case Study 2: Antimicrobial Efficacy
In vitro tests were conducted to evaluate the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited inhibitory concentrations comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.
Data Table: Summary of Biological Activities
The biological activities of this compound are primarily attributed to its interaction with various biological targets:
- COX Inhibition : By inhibiting COX enzymes, these compounds can reduce inflammation and pain.
- DNA Interaction : Some studies suggest that isoquinoline derivatives may intercalate with DNA, disrupting replication in cancer cells.
- Receptor Modulation : These compounds may also act on neurotransmitter receptors, influencing pain perception and inflammatory responses.
Propiedades
IUPAC Name |
3,6-dibromoisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-8-2-1-6-5-12-9(11)4-7(6)3-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQALNWZKSHYKNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















